1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole
Description
The compound 1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a hybrid heterocyclic molecule combining pyrazole, pyrrolidine, and triazole moieties. Its structure features:
- A 1,5-dimethylpyrazole ring linked via a carbonyl group to a pyrrolidin-3-yl group.
- A 1H-1,2,3-triazole substituted at position 4 with a methoxymethyl group.
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-10-6-13(16-18(10)2)14(21)19-5-4-12(8-19)20-7-11(9-22-3)15-17-20/h6-7,12H,4-5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOSJHJVHRUIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(C2)N3C=C(N=N3)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole is a novel organic molecule that incorporates both pyrazole and triazole moieties, which are known for their diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 366.4 g/mol . The structure features a pyrazole ring that contributes to its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N8O |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2548986-90-7 |
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of both pyrazole and triazole rings. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Antitumor
- Antidiabetic
Antimicrobial Activity
Research indicates that pyrazole derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as E. coli and S. aureus. In particular, studies have demonstrated that modifications in the structure can enhance their antibacterial efficacy.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, compounds derived from the pyrazole scaffold have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, making them promising candidates for treating inflammatory diseases.
Antitumor Activity
The compound's structural components suggest potential antitumor activity. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Case Study 1: Antibacterial Efficacy
In a study conducted by Burguete et al., a series of 1,5-diaryl pyrazoles were synthesized and tested against E. coli and S. aureus. Compound 11 demonstrated notable antibacterial activity, suggesting that similar modifications in the target compound could yield effective antimicrobial agents .
Case Study 2: Anti-inflammatory Effects
Selvam et al. synthesized novel pyrazole derivatives that exhibited significant anti-inflammatory properties comparable to indomethacin in carrageenan-induced edema models. The compounds showed up to 85% inhibition of inflammatory markers at specific concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthesis methods, and properties of the target compound with analogous triazole-pyrazole hybrids (Table 1).
Table 1: Comparative Analysis of Triazole-Pyrazole Hybrids
*CuAAC = Copper-catalyzed azide-alkyne cycloaddition
Key Observations:
Structural Diversity :
- The target compound’s pyrrolidine-pyrazole carbonyl linkage is unique compared to simpler benzyl/phenyl substitutions in analogs .
- Methoxymethyl substituents (target compound and 21ae ) may improve aqueous solubility vs. lipophilic trifluoromethyl groups .
Synthetic Routes :
- Most analogs employ CuAAC for triazole formation , suggesting the target compound could utilize similar methodology.
- The pyrrolidine-pyrazole carbonyl group likely requires pre-synthesis via amide coupling before cycloaddition.
Biological Relevance :
- Fluorinated analogs and nitrile-containing derivatives are prioritized for bioactivity studies. The target compound’s hybrid structure may offer synergistic effects but requires empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
